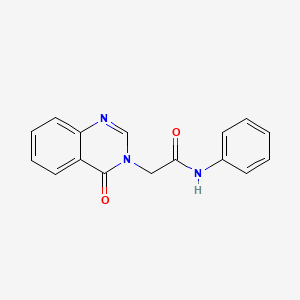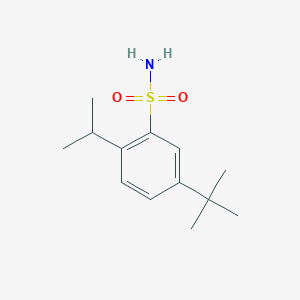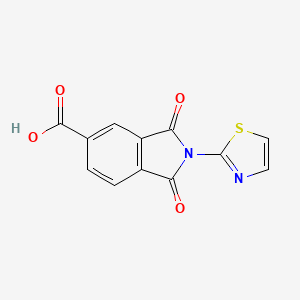![molecular formula C15H14O3S B5688061 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene](/img/structure/B5688061.png)
1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene, also known as p-MPS, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of benzene and is commonly used in the field of organic chemistry for various research purposes. In
Wirkmechanismus
The mechanism of action of 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene is not well understood. However, it is believed that the compound acts by interacting with various enzymes and proteins in the body. This interaction can lead to changes in the activity of these enzymes and proteins, which can ultimately affect various biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene has been found to exhibit various biochemical and physiological effects. The compound has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage. 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene has also been found to exhibit anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene in lab experiments is its excellent electroluminescence properties. The compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene is its limited solubility in various solvents, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene in research. One of the significant areas of interest is in the development of more efficient and cost-effective OLEDs using 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene. The compound's high electron mobility makes it a promising candidate for use in this field.
Another potential future direction is in the development of new drugs based on 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene. The compound's antioxidant and anti-inflammatory properties make it a promising candidate for use in the treatment of various diseases.
Conclusion:
In conclusion, 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound's excellent electroluminescence properties make it a promising candidate for use in OLEDs, while its antioxidant and anti-inflammatory properties make it a promising candidate for use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene and to explore its potential applications in various fields of research.
Synthesemethoden
The synthesis of 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene involves the reaction of 4-methoxybenzenesulfonyl chloride with styrene in the presence of a base such as sodium carbonate. This reaction yields 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene as a white crystalline powder with a melting point of 124-126°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
P-MPS has been extensively studied for its potential applications in various fields of research. One of the significant applications of 1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene is in the development of organic light-emitting diodes (OLEDs). The compound has been found to exhibit excellent electroluminescence properties, making it a promising candidate for use in OLEDs.
1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene has also been studied for its potential applications in the field of photovoltaics. The compound has been found to have a high electron mobility, making it a promising material for use in solar cells.
Eigenschaften
IUPAC Name |
1-methoxy-4-[(E)-2-phenylethenyl]sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-14-7-9-15(10-8-14)19(16,17)12-11-13-5-3-2-4-6-13/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABLMQDRIBQPNC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5319676 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)
![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)

![rel-(4aS,8aS)-2-[2-fluoro-4-(trifluoromethyl)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5688033.png)
![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5688039.png)
![2-[(2-isopropyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B5688051.png)

![5-methoxy-2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B5688063.png)
![6-ethyl-2-methyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5688077.png)